7-methoxy-1H-indazole

Description

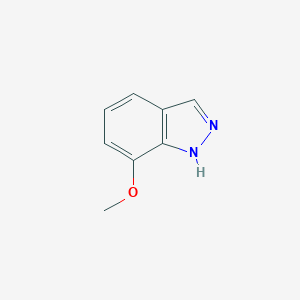

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-4-2-3-6-5-9-10-8(6)7/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBANHQTMCETBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439880 | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133841-05-1 | |

| Record name | 7-Methoxy-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133841-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-methoxy-1H-indazole synthesis from 2-methoxy-6-methylaniline

An In-depth Technical Guide to the Synthesis of 7-methoxy-1H-indazole from 2-methoxy-6-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive, technically-grounded overview of the synthesis of this compound, a valuable scaffold in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic route, offers a detailed experimental protocol, and discusses critical parameters for successful execution and optimization.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged structures" in drug discovery, appearing in a multitude of compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-depressant properties.[1][2] The specific target of this guide, this compound, serves as a key building block for more complex pharmaceutical agents. Its synthesis from readily available precursors like 2-methoxy-6-methylaniline is a topic of significant interest for process chemists and medicinal chemists alike.

The synthetic strategy detailed herein is a classic and efficient approach for constructing the 1H-indazole core from an ortho-toluidine derivative.[3] It relies on a well-established, two-stage, one-pot process involving:

-

Diazotization of the primary aromatic amine.

-

Intramolecular Cyclization to form the bicyclic indazole system.

This guide will walk through the underlying theory, practical execution, and analytical validation of this important transformation.

Part 1: The Synthetic Pathway: A Mechanistic Overview

The conversion of 2-methoxy-6-methylaniline to this compound is an elegant example of intramolecular cyclization chemistry. The strategic placement of the methyl and amino groups on the aniline ring is the key to forming the desired indazole structure.

The reaction proceeds via the formation of a diazonium salt intermediate. Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, to form these diazonium salts.[4][5] The resulting diazonium cation is an electrophile. In this specific synthesis, the ortho-methyl group acts as the nucleophile in a subsequent intramolecular electrophilic substitution-type reaction, leading to ring closure and formation of the indazole.[3][6]

The overall mechanism can be broken down as follows:

-

Formation of the Diazotizing Agent: In an acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is further protonated and dehydrates to yield the highly electrophilic nitrosonium ion (NO⁺).

-

Diazotization: The lone pair of the primary amine on 2-methoxy-6-methylaniline attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the 2-methoxy-6-methylbenzenediazonium salt.[7]

-

Intramolecular Cyclization: The diazonium intermediate undergoes an intramolecular cyclization. The C-H bond of the ortho-methyl group attacks the terminal nitrogen of the diazonium group, facilitated by the loss of a proton, to form the fused pyrazole ring. This step is effectively an intramolecular azo coupling.[6][8] The subsequent loss of a proton aromatizes the system to yield the stable this compound product.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxy-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of 7-methoxy-1H-indazole, a molecule of significant interest in medicinal chemistry. As a substituted indazole, this compound is a notable inhibitor of neuronal nitric oxide synthase (nNOS), presenting a valuable scaffold for the development of novel therapeutics targeting neurodegenerative diseases and other neurological disorders.[1] Understanding its fundamental physicochemical characteristics is paramount for its effective application in research and drug development, influencing aspects from formulation and delivery to biological activity and metabolic fate.

This document moves beyond a simple recitation of data, offering insights into the causality behind experimental methodologies and providing detailed, actionable protocols for the characterization of this and similar molecules.

Molecular Structure and Core Properties

This compound is an aromatic heterocyclic compound featuring a benzene ring fused to a pyrazole ring, with a methoxy group substituted at the 7-position. This structure imparts a unique combination of polarity and lipophilicity, which governs its behavior in various chemical and biological systems.

Caption: Chemical structure of this compound.

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for initial assessment and for planning further experimental work.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 91-92 °C | [1] |

| Boiling Point (Predicted) | 312.5 ± 15.0 °C | [1] |

| Density (Predicted) | 1.244 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.33 ± 0.40 | [1] |

Solubility Profile: Predictions and Experimental Determination

The solubility of a drug candidate is a critical determinant of its bioavailability. For this compound, its aromatic nature suggests limited aqueous solubility, while the presence of the nitrogen atoms and the methoxy group's oxygen may allow for some interaction with polar solvents.

Predicted Solubility: Based on its structure, this compound is expected to be sparingly soluble in water, with increasing solubility in polar organic solvents. A qualitative prediction of its solubility in common laboratory solvents is provided below. This predictive framework is essential for selecting appropriate solvents for stock solutions, analytical methods, and biological assays.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble | The dominant aromatic scaffold limits aqueous solubility. The nitrogen atoms can act as hydrogen bond acceptors, but this is often insufficient to overcome the hydrophobicity of the fused ring system. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | These solvents can engage in hydrogen bonding with the indazole nitrogens and the methoxy oxygen, while also solvating the aromatic rings. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Highly Soluble | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMSO and DMF are generally excellent choices for creating concentrated stock solutions. |

| Nonpolar | Hexane, Toluene | Poorly Soluble | The polarity imparted by the nitrogen and oxygen atoms prevents significant dissolution in nonpolar solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3] This protocol is designed to provide an accurate and reproducible measurement of the aqueous solubility of this compound.

Causality of Experimental Choices:

-

Shake-Flask Method: This method is chosen because it allows the system to reach thermodynamic equilibrium between the solid and dissolved states of the compound, providing a true measure of solubility.

-

Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is used to mimic physiological pH, providing data that is more relevant to the compound's behavior in the body.

-

24-48 Hour Incubation: This duration is typically sufficient for most organic molecules to reach equilibrium. Shorter times may result in an underestimation of solubility.

-

HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS, pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vial to stand undisturbed for at least 1 hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Caption: Workflow for the shake-flask solubility determination.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a critical parameter in drug design, influencing membrane permeability and metabolic stability.

Experimental Protocol for LogP Determination (Shake-Flask Method)

Causality of Experimental Choices:

-

n-Octanol/Water System: This is the standard biphasic system used for LogP determination, as n-octanol is considered a good mimic of the lipid bilayer of cell membranes.

-

Pre-saturation of Solvents: Pre-saturating the n-octanol with water and the water with n-octanol is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

-

UV-Vis or HPLC Analysis: The choice of analytical method depends on the compound's properties. If the compound has a strong chromophore, UV-Vis spectroscopy can be a rapid method for quantification. HPLC is a more universal and often more sensitive method.

Step-by-Step Methodology:

-

Preparation of the Biphasic System:

-

Mix equal volumes of n-octanol and water (or PBS, pH 7.4) in a separatory funnel and shake vigorously for 24 hours to pre-saturate each phase with the other.

-

Allow the phases to separate completely.

-

-

Partitioning of the Compound:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol phase.

-

Add a known volume of this stock solution to a known volume of the pre-saturated aqueous phase in a glass vial.

-

Seal the vial and shake for a sufficient time (e.g., 2-4 hours) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Sampling:

-

Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phases.

-

-

Quantification:

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the logarithm (base 10) of P.

-

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

¹H NMR Data (DMSO-d₆):

-

δ 3.94 (3H, s): Corresponds to the protons of the methoxy group (-OCH₃).

-

δ 6.82 (1H, d, J = 7.5 Hz): Aromatic proton.

-

δ 7.02 (1H, dd, J = 8.0, 7.5 Hz): Aromatic proton.

-

δ 7.30 (1H, d, J = 8.0 Hz): Aromatic proton.

-

δ 8.01 (1H, d, J = 1.5 Hz): Aromatic proton.

-

δ 13.27 (brs, 1H): Corresponds to the proton of the N-H group in the indazole ring.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic IR Absorptions:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.[5]

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methoxy group.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[6]

-

~1250 cm⁻¹: Aryl-O stretching of the methoxy group.

-

N-H stretching: This can be a broad or sharp peak, typically in the region of 3400-3200 cm⁻¹, depending on the extent of hydrogen bonding in the solid state.

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Causality of Experimental Choices:

-

ATR-FTIR: This technique is rapid, requires minimal sample preparation, and is suitable for solid samples.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantification and for monitoring reactions.

Expected UV-Vis Absorptions: Aromatic compounds typically exhibit characteristic absorptions in the UV region. For 1H-indazole in acetonitrile, absorption maxima are observed around 250 nm and 290 nm.[7] The presence of the methoxy group, an auxochrome, on the benzene ring of this compound is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

Experimental Protocol for UV-Vis Spectroscopy

Causality of Experimental Choices:

-

Methanol or Ethanol as Solvent: These solvents are transparent in the UV region and are good solvents for this compound.

-

Quartz Cuvettes: Quartz is used because it is transparent to UV light, unlike glass or plastic which absorb in this region.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol) at a known concentration.

-

Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it with the sample solution and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to obtain the UV-Vis absorption spectrum.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography. This data provides precise information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.

| Crystallographic Parameter | Value | Source |

| Space Group | P 1 21 1 | [8] |

| Unit Cell Dimensions | a = 14.1297 Å, b = 16.0074 Å, c = 15.6990 Å | [8] |

| α = 90°, β = 102.533°, γ = 90° | [8] |

Biological Context: Inhibition of Neuronal Nitric Oxide Synthase

This compound is a known inhibitor of neuronal nitric oxide synthase (nNOS).[1] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurodegenerative disorders.[9] Indazole-based compounds are thought to exert their inhibitory effects by interacting with the heme-iron of the enzyme.[10] The nature and position of substituents on the indazole ring are critical for both potency and selectivity of nNOS inhibition.[11]

Caption: Mechanism of nNOS inhibition by this compound.

Handling and Safety

While a specific safety data sheet (SDS) for this compound is not widely available, data from related compounds such as 7-methoxyindole suggests that it should be handled with appropriate care.[12] It may be harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the key physicochemical properties of this compound. By combining available experimental data, predictive insights, and detailed, rationalized protocols, this document serves as a valuable resource for researchers and drug development professionals. A thorough understanding of these properties is fundamental to unlocking the full therapeutic potential of this promising nNOS inhibitor and its derivatives.

References

-

Boulouard, M., Schumann-Bard, P., Butt-Gueulle, S., Lohou, E., Stiebing, S., Collot, V., & Rault, S. (2007). 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 17(11), 3177-3180. [Link]

-

Di Stasi, A. M., G-Recio, M., Sanchez-Gomez, F. J., & Villalobo, A. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Biochemical and Biophysical Research Communications, 283(2), 467-472. [Link]

-

García-Calvo, M., et al. (1994). The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents. Archives of Biochemistry and Biophysics, 311(2), 241-246. [Link]

-

Hobbs, A. J., & Higgs, A. (1994). Molecular mechanisms of inhibition of porcine brain nitric oxide synthase by the antinociceptive drug 7-nitro-indazole. Neuropharmacology, 33(11), 1253-1259. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11425868, 7-Methoxy-1-phenyl-4,5-dihydro-1H-benzo[g]indazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139058706. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved from [Link]

-

Schulz, R., & Wambutt, R. (1998). Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice. Journal of Neurochemistry, 70(3), 936-943. [Link]

-

Sopková-de Oliveira Santos, J., Collot, V., & Rault, S. (2002). This compound, a new inhibitor of neuronal nitric oxide synthase. Acta Crystallographica Section C: Crystal Structure Communications, 58(Pt 11), o688-o690. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Open Molecules. (n.d.). DataWarrior User Manual. Retrieved from [Link]

-

ResearchGate. (2020). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... [Image]. Retrieved from [Link]

-

Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

Sources

- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 4. 7-Methoxy-1-phenyl-4,5-dihydro-1H-benzo[g]indazole | C18H16N2O | CID 11425868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The inhibition of the constitutive and inducible nitric oxide synthase isoforms by indazole agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

Illuminating the Molecular Architecture: A Spectroscopic Guide to 7-Methoxy-1H-indazole

For Immediate Release

[CITY, STATE] – In the intricate landscape of pharmaceutical research and development, a profound understanding of the molecular structure of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic data of 7-methoxy-1H-indazole (CAS No. 133841-05-1), a molecule of significant interest in medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive analytical foundation for its identification, characterization, and utilization in pioneering research endeavors.

Introduction: The Significance of this compound

Indazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their diverse biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, have cemented their importance in modern drug discovery. The introduction of a methoxy group at the 7-position of the indazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. A precise and thorough characterization of this compound is, therefore, a critical first step in harnessing its therapeutic potential.

Unveiling the Structure: A Multi-faceted Spectroscopic Approach

The definitive structural elucidation of a chemical entity relies on the synergistic application of various analytical techniques. In this guide, we present a detailed analysis of the spectroscopic data for this compound, offering a holistic view of its molecular framework.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

Experimental Protocol: The mass spectrum of this compound would typically be acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation: For this compound (C₈H₈N₂O), the expected molecular ion peak [M]⁺ would appear at an m/z of 148.16. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) from the methoxy substituent, resulting in a fragment at m/z 133, and potentially the loss of a hydrogen cyanide molecule (-HCN) from the pyrazole ring, a common fragmentation pathway for N-heterocycles.

DOT Diagram: Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of this compound can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal.

Data Interpretation: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1500-1400 | C=N stretch | Indazole ring |

| 1250-1200 | C-O stretch | Aryl ether |

| 1100-1000 | C-O stretch | Aryl ether |

The presence of a broad N-H stretching band in the region of 3400-3200 cm⁻¹ would also be anticipated, characteristic of the N-H group in the indazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and placed in an NMR tube.

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.1 | s | - | H-3 |

| ~7.4 | d | ~8.0 | H-4 |

| ~7.0 | t | ~8.0 | H-5 |

| ~6.7 | d | ~8.0 | H-6 |

| ~4.0 | s | - | -OCH₃ |

| ~13.0 (broad) | s | - | N-H |

Interpretation: The downfield singlet at approximately 8.1 ppm is characteristic of the H-3 proton of the indazole ring. The aromatic protons on the benzene ring (H-4, H-5, and H-6) appear as a set of coupled multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy group and the fused pyrazole ring. The singlet at around 4.0 ppm corresponds to the three protons of the methoxy group. The broad singlet at a significantly downfield chemical shift is indicative of the acidic N-H proton of the indazole ring.

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-7 |

| ~140 | C-7a |

| ~135 | C-3 |

| ~129 | C-5 |

| ~121 | C-3a |

| ~115 | C-4 |

| ~105 | C-6 |

| ~55 | -OCH₃ |

Interpretation: The carbon atom attached to the electron-donating methoxy group (C-7) is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon. Conversely, the carbons of the pyrazole ring (C-3 and C-7a) will have distinct chemical shifts. The methoxy carbon will appear as a sharp singlet around 55 ppm.

DOT Diagram: NMR Analysis Workflow

Caption: A generalized workflow for the NMR analysis of this compound.

Conclusion: A Foundation for Future Innovation

The comprehensive spectroscopic data presented in this technical guide provides an unambiguous structural fingerprint for this compound. This foundational knowledge is indispensable for researchers engaged in the synthesis of novel indazole-based compounds, for quality control in chemical manufacturing, and for professionals in drug development seeking to understand the structure-activity relationships of this important class of molecules. As the quest for new and effective therapeutics continues, a thorough understanding of the molecular architecture of key building blocks like this compound will undoubtedly pave the way for future innovations in medicine.

References

Due to the nature of this guide, specific experimental data for this compound is compiled from various sources and predictive models. For researchers seeking primary literature, a search of chemical databases using the CAS number (133841-05-1) is recommended to identify publications detailing the synthesis and characterization of this compound. General principles of spectroscopic interpretation are based on established textbooks and reference materials in the field of organic spectroscopy.

7-methoxy-1H-indazole crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-methoxy-1H-indazole

Executive Summary

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with significant biological activity.[1][2][3] Derivatives of indazole are explored for a wide array of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-protozoal treatments.[2][4] This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound, a specific derivative noted for its potential as an inhibitor of neuronal nitric oxide synthase.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals. We will cover the logical sequence from synthesis and crystallization to data collection, structure solution, and final refinement, culminating in a detailed analysis of the this compound crystal structure.

PART 1: The Strategic Importance of this compound

The Indazole Scaffold: A Pillar in Drug Discovery

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[3][4] This arrangement is a bioisostere of indole, allowing it to interact with a similar range of biological targets. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[4] The versatility of the indazole core has led to its incorporation into numerous FDA-approved drugs and clinical candidates, underscoring its importance in modern pharmacology.[2][4]

Context: this compound as a Therapeutic Target

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets. For this compound, understanding its solid-state conformation is critical for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[1] The methoxy group at the 7-position can significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding potential, thereby modulating its binding affinity and pharmacokinetic profile. The initial crystallographic study identified it as a novel inhibitor of neuronal nitric oxide synthase, highlighting its potential in neurological research.

PART 2: Synthesis and Single Crystal Cultivation

A Generalized Synthetic Approach

The synthesis of 1H-indazoles can be achieved through various methods, often involving the cyclization of ortho-substituted phenyl precursors.[2][5] A common and effective strategy proceeds via an oxime intermediate derived from an aromatic carbonyl compound.[5]

Experimental Protocol: Synthesis of this compound

-

Oxime Formation: React 2-amino-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a mild base (e.g., sodium acetate) in an ethanol/water solvent system. The reaction is typically stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The resulting oxime intermediate is then subjected to cyclization. This can be achieved by activating the oxime with an agent like methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine at low temperatures (e.g., 0 °C to room temperature).[2][5]

-

Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove salts and reagents. The crude product is extracted into an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Final Purification: The final product is purified using column chromatography on silica gel to yield pure this compound.

The Art of Crystallization: From Molecule to Measurable Crystal

Obtaining a high-quality single crystal is the most critical and often most challenging step in SC-XRD. The goal is to grow a crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with a well-ordered internal lattice and minimal defects.[6][7]

Experimental Protocol: Single Crystal Growth via Slow Evaporation

-

Solvent Selection: Screen a range of solvents to find one in which this compound is sparingly soluble at room temperature. Common choices include ethanol, methanol, acetone, ethyl acetate, and mixtures thereof.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Incubation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the solution using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

PART 3: The Core of the Analysis: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[8][9] The technique is founded on the principle of Bragg's Law, which describes the constructive interference of X-rays scattered by the regularly spaced electron clouds of atoms in a crystal lattice.[6][10]

The overall experimental and computational workflow is a systematic process designed to translate the diffraction pattern into a refined 3D molecular model.

Caption: High-level workflow for Single-Crystal X-ray Diffraction.

PART 4: A Step-by-Step Guide to Structure Determination

Step 1: Crystal Selection and Mounting

Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-formed crystal free of cracks or satellite growths is chosen. It is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[6][9]

Protocol:

-

Under a microscope, select a suitable crystal and pick it up using a cryo-loop.

-

Secure the loop onto a magnetic base on the goniometer head.

-

Center the crystal in the crosshairs of the microscope view, which corresponds to the center of the X-ray beam.[9]

-

Place the goniometer head onto the diffractometer and initiate a rapid, low-temperature nitrogen stream (typically 100 K) to flash-cool the crystal. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher resolution data.

Step 2: Data Collection

Causality: To reconstruct the 3D structure, the diffraction pattern must be measured from all possible crystal orientations. This is achieved by rotating the crystal and collecting a series of diffraction images.[6][8]

Protocol:

-

An initial set of images is taken to determine the unit cell parameters and the Bravais lattice.

-

A data collection strategy is calculated by the instrument software to ensure high completeness and redundancy of the data.

-

The full data collection run is initiated. The crystal is rotated through a series of angles (e.g., omega and phi scans) while the detector records the diffracted X-rays.[9]

Step 3: Structure Solution - Overcoming the Phase Problem

Causality: The detector measures the intensities of the diffraction spots, but the phase information is lost. To generate an electron density map, these phases must be estimated.[6] For small molecules like this compound, Direct Methods are typically employed. This statistical approach identifies relationships between the intensities to derive the initial phases.[11]

Step 4: Structure Refinement - Optimizing the Model

Causality: The initial model from structure solution is an approximation. Refinement is an iterative process that optimizes the atomic positions, atom types, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[12][13][14] The primary technique used is least-squares refinement , which aims to minimize the difference between observed and calculated structure factor amplitudes.[11]

Caption: The iterative cycle of crystallographic structure refinement.

PART 5: Analysis of the this compound Crystal Structure

The crystallographic data for this compound was first reported by Sopková-de Oliveira Santos, et al. in 2002. The following table summarizes the key parameters from that study.

| Parameter | Value | Source |

| Chemical Formula | C₈H₈N₂O | |

| Formula Weight | 148.16 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| a (Å) | 14.1297 | |

| b (Å) | 16.0074 | |

| c (Å) | 15.6990 | |

| α (°) | 90 | |

| β (°) | 102.533 | |

| γ (°) | 90 | |

| Volume (ų) | 3469.7 | |

| Z | 18 | |

| Final R-factor | 0.178 |

Note: The reported structure has a high Z value of 18, indicating there are 18 molecules in the unit cell. This suggests the presence of multiple unique molecules in the asymmetric unit (Z' > 1), which can arise from complex packing arrangements.

Molecular Geometry and Conformation

The analysis of the refined structure reveals the precise bond lengths, bond angles, and torsion angles. The indazole ring system is expected to be largely planar, a key feature of aromatic systems. The methoxy group's orientation relative to the ring is of particular interest, as it dictates potential steric and electronic interactions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 6. fiveable.me [fiveable.me]

- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. pulstec.net [pulstec.net]

- 11. fiveable.me [fiveable.me]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction [pd.chem.ucl.ac.uk]

- 14. ocw.mit.edu [ocw.mit.edu]

A Technical Guide to the Solubility of 7-Methoxy-1H-Indazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-1H-indazole is a key heterocyclic motif in medicinal chemistry, recognized for its role as an inhibitor of neuronal nitric oxide synthase and as a scaffold in the development of various therapeutic agents.[1][2][3] Understanding its solubility profile in organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the predicted solubility of this compound, grounded in physicochemical principles. It further outlines detailed, field-proven experimental protocols for researchers to quantitatively determine its solubility in specific solvent systems, ensuring reproducible and reliable data for drug discovery and development applications.

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the pharmaceutical sciences.[4][5] For a compound like this compound, which is a building block in the synthesis of more complex drug candidates, its solubility dictates reaction conditions, purification strategies (such as crystallization), and the ability to prepare stock solutions for biological assays.[6][7] In later stages of drug development, poor solubility can severely limit a drug's bioavailability and therapeutic efficacy.[8][9] This guide, therefore, addresses the solubility of this compound from a foundational, predictive standpoint and provides the practical methodologies required for its empirical determination.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.

-

Molecular Formula: C₈H₈N₂O

-

Molecular Weight: 148.16 g/mol

-

Structure:

(SMILES representation)

Key Structural Features Influencing Solubility:

-

Indazole Core: The bicyclic aromatic indazole ring system is largely nonpolar and hydrophobic.

-

Methoxy Group (-OCH₃): This ether group introduces a degree of polarity and is a hydrogen bond acceptor.

-

Amine Moiety (-NH-): The secondary amine in the pyrazole ring is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

-

Aromatic System: The delocalized π-electrons of the benzene and pyrazole rings can engage in π-π stacking interactions.

The interplay of the hydrophobic indazole core with the polar methoxy and amine functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents.[10]

Predicted Solubility of this compound in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Very High | These solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating both the polar N-H and methoxy groups and the nonpolar indazole ring. DMSO and DMF are expected to be excellent solubilizing agents. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These alcoholic solvents can both donate and accept hydrogen bonds, interacting favorably with the N-H and methoxy groups of the solute. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Methanol > Ethanol > Isopropanol) due to a decrease in overall solvent polarity. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While they cannot engage in hydrogen bonding, their dipole moments allow for effective solvation of the indazole ring and the methoxy group. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the indazole ring system. However, their inability to solvate the polar N-H and methoxy groups will limit overall solubility. |

| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The significant mismatch in polarity between the highly nonpolar solvent and the polar functional groups of this compound will result in poor solubility. |

| Aqueous | Water | Low | While the molecule possesses hydrogen bonding capabilities, the hydrophobic surface area of the bicyclic aromatic core is expected to dominate, leading to limited aqueous solubility. |

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. The shake-flask method is presented as the gold standard for determining thermodynamic equilibrium solubility.[5][11]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol

-

Preparation of Calibration Standards:

-

Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

Analyze these standards using a validated HPLC or UV-Vis method to generate a calibration curve of response (e.g., peak area) versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A starting point could be 10-20 mg of the compound.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into the vial.[12]

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (typically 25 °C for room temperature solubility).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (24 to 48 hours is common). The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

-

-

Sample Processing and Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., PTFE for most organic solvents) into a clean vial. This step is crucial to remove any undissolved microparticles.[5]

-

Accurately dilute the clear filtrate with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the pre-established analytical method (HPLC or UV-Vis).[11][13]

-

-

Data Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original, undiluted supernatant. This value represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

-

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility characteristics of this compound based on its physicochemical properties, offering a predictive framework for solvent selection. The detailed experimental protocol for the shake-flask method equips researchers with a reliable, self-validating system to generate the precise quantitative data necessary for informed decision-making in synthesis, formulation, and biological evaluation.[5][11] As this compound and its derivatives continue to be explored in drug discovery, the systematic characterization of their solubility in a broader range of pharmaceutically relevant solvents and co-solvent systems will be an invaluable resource for the scientific community.[6][14]

References

- Department of Chemistry, University of Texas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Available from: [Link]

-

Scribd. Experiment 1 Solubility of Organic Compounds. Available from: [Link]

-

ALWSCI. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

- International Journal of Pharmaceutical and Research Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

-

National Center for Biotechnology Information. 7-Methoxy-1H-indole. PubChem Compound Summary for CID 76660. Available from: [Link]

-

National Center for Biotechnology Information. CID 139058706. PubChem Compound Summary for CID 139058706. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Available from: [Link]

-

PubChemLite. This compound-3-carboxylic acid (C9H8N2O3). Available from: [Link]

-

National Center for Biotechnology Information. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Semantic Scholar. development of 1h-indazole derivatives as anti-inflammatory agents using computational. Available from: [Link]

-

National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

Sources

- 1. 7-Methoxyindazole CAS#: 133841-05-1 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. benchchem.com [benchchem.com]

- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 14. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

theoretical conformational analysis of 7-methoxy-1H-indazole

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 7-Methoxy-1H-Indazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] The this compound scaffold, in particular, presents a unique set of stereoelectronic properties that are critical for its biological activity, including its potential as an inhibitor of neuronal nitric oxide synthase.[3] The orientation of the methoxy substituent relative to the bicyclic indazole core dictates the molecule's overall shape, polarity, and ability to engage with biological targets. A thorough understanding of its conformational landscape is therefore indispensable for rational drug design and development. This guide provides a comprehensive framework for the , detailing the computational methodologies, step-by-step protocols, and interpretation of results from the perspective of a senior application scientist.

Introduction: The Significance of Conformation in Drug Discovery

The biological activity of a small molecule is inextricably linked to its three-dimensional structure. Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is a critical component of modern drug discovery. For a molecule like this compound, the seemingly simple rotation of the methoxy group can significantly alter its molecular electrostatic potential and steric profile, thereby modulating its binding affinity and selectivity for a protein target.

Indazoles exist in tautomeric forms, primarily 1H-indazole and 2H-indazole. The 1H tautomer is generally the most thermodynamically stable and, consequently, the predominant form in biological systems.[1][4] This analysis will focus on the 1H tautomer while acknowledging the importance of verifying this assumption for any given derivative. The primary conformational flexibility in this compound arises from the rotation around the C7-O bond, defined by the C6-C7-O-C(methyl) dihedral angle. Identifying the low-energy conformers and the barriers to their interconversion provides a foundational understanding of the molecule's behavior in a biological milieu.

Theoretical Foundations and Methodological Choices

A robust computational analysis relies on selecting the appropriate theoretical methods. A multi-tiered approach, starting with less computationally expensive methods and progressing to more accurate ones, is often the most efficient strategy.

The "Why": Selecting the Right Computational Tools

-

Molecular Mechanics (MM): This method is ideal for initial, rapid exploration of the potential energy surface (PES). By treating atoms as balls and bonds as springs, MM force fields (e.g., MMFF94) can quickly scan a wide range of conformations to identify potential energy minima.[5] Its low computational cost makes it suitable for an initial coarse-grained search, but it lacks the accuracy to describe the subtle electronic effects that govern the conformational preferences of aromatic and heterocyclic systems.

-

Density Functional Theory (DFT): DFT has become the workhorse of quantum chemical calculations for medium-sized organic molecules. It provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.[6][7]

-

Functional Selection: The choice of the exchange-correlation functional is critical. B3LYP is a widely used hybrid functional that often provides reliable geometries and relative energies for organic molecules.[7][8] For systems where dispersion forces are important, functionals like M06-2X or the inclusion of empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

-

Basis Set Selection: Pople-style basis sets are common. The 6-31G(d,p) basis set is a good starting point for geometry optimizations, while a larger basis set, such as 6-311++G(d,p), is preferable for more accurate final energy calculations. The inclusion of diffuse functions ("++") is important for accurately describing lone pairs and potential non-covalent interactions.[9]

-

-

Solvation Models: Biological interactions occur in an aqueous environment. Therefore, accounting for solvent effects is crucial. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that represents the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent, providing more realistic relative energies between conformers that may differ in polarity.

The logical flow of these methodologies forms the basis of our computational protocol, ensuring both efficiency and accuracy.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details a self-validating protocol for conducting a thorough conformational analysis of this compound.

Step 1: Initial Structure Preparation

-

Construct the Molecule: Build the this compound molecule in a molecular modeling program (e.g., Avogadro, GaussView). Ensure the correct tautomer (1H) is used.

-

Initial Cleaning: Perform a preliminary geometry optimization using a Molecular Mechanics force field like MMFF94 to obtain a reasonable starting structure.

Step 2: Potential Energy Surface (PES) Scan

The goal here is to identify all relevant low-energy conformers by systematically rotating the key dihedral angle.

-

Define the Dihedral Angle: Identify the C6-C7-O-C(methyl) dihedral angle as the primary axis of rotation.

-

Perform a Relaxed Scan: Initiate a relaxed PES scan at a modest level of theory (e.g., DFT with the B3LYP functional and a minimal basis set like 3-21G or STO-3G). This involves fixing the dihedral angle at specific increments (e.g., every 15 degrees from 0° to 360°) while allowing all other geometric parameters to relax.

-

Identify Minima: Plot the relative energy versus the dihedral angle. The valleys in this plot correspond to potential low-energy conformers. Two primary minima are expected, corresponding to planar (or near-planar) arrangements where the methyl group is either syn or anti relative to the N1-H bond. The peaks represent the rotational energy barriers (transition states).

Step 3: High-Level Geometry Optimization

The structures identified from the PES scan must be refined using a more accurate level of theory.

-

Select Structures: Take the approximate geometries for each identified minimum from the PES scan.

-

Optimize: Perform a full geometry optimization for each structure without constraints using a higher level of theory (e.g., B3LYP/6-31G(d,p) in the gas phase and with a solvent model like PCM for water ).

Step 4: Vibrational Frequency Analysis

This is a critical validation step.

-

Calculate Frequencies: For each optimized structure, perform a frequency calculation at the same level of theory used for optimization.

-

Confirm True Minima: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state or higher-order saddle point), and the structure must be re-optimized or discarded.

-

Obtain Thermodynamic Data: The frequency calculation also yields important thermodynamic data, such as the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

Step 5: Final Energy Refinement and Population Analysis

-

Single-Point Energy Calculation: To obtain the most accurate energy values, perform a single-point energy calculation on each optimized geometry using a larger basis set (e.g., B3LYP/6-311++G(d,p) with PCM).

-

Calculate Relative Energies: Correct the energies with ZPVE and compute the relative Gibbs free energies (ΔG) for each conformer with respect to the global minimum.

-

Boltzmann Analysis: Calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation based on their relative Gibbs free energies. This provides insight into the probability of finding the molecule in a particular conformation.

The entire workflow can be visualized as follows:

Analysis and Interpretation of Results

The output of the computational workflow provides a wealth of data that requires careful interpretation.

Quantitative Data Summary

The results should be summarized in a clear, tabular format for easy comparison.

| Conformer | Dihedral Angle (C6-C7-O-C) | Relative Energy (ΔE, kcal/mol) | Relative Free Energy (ΔG, kcal/mol) | Dipole Moment (Debye) | Boltzmann Population (%) |

| Conformer 1 (Global Min.) | ~0° | 0.00 | 0.00 | X.XX | >95% |

| Conformer 2 | ~180° | Y.YY | Y.YY | Z.ZZ | <5% |

| Transition State | ~90° | T.TT | T.TT | - | - |

| Note: Values are hypothetical and for illustrative purposes only. |

Electronic Properties: HOMO, LUMO, and MEP

Beyond energetics, DFT calculations provide insights into the electronic structure, which is crucial for understanding reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7] A smaller gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.[8] Red regions (negative potential) indicate areas rich in electrons (e.g., around the oxygen and nitrogen atoms) and are susceptible to electrophilic attack, while blue regions (positive potential) are electron-deficient and susceptible to nucleophilic attack. Comparing MEP maps of different conformers can reveal how rotation of the methoxy group alters the sites available for hydrogen bonding and other non-covalent interactions.[10][11]

Correlation with Experimental Data

A key aspect of validating a computational model is to compare its predictions with experimental data.

-

Crystallographic Data: If a crystal structure is available, the optimized geometry of the global minimum conformer in the gas phase can be compared to the solid-state structure.[3] Differences are expected due to crystal packing forces, but key bond lengths and angles should be in good agreement.

-

Spectroscopic Data: The calculated vibrational frequencies (from Step 4) can be compared to experimental FT-IR and Raman spectra.[12][13] Similarly, NMR chemical shifts can be calculated using the GIAO method and compared to experimental NMR data to confirm the predominant conformation in solution.[14]

Application in Drug Development

The knowledge gained from conformational analysis directly informs the drug discovery process.

-

Pharmacophore Modeling: The ensemble of low-energy conformers is used to define a 3D pharmacophore model, which represents the essential steric and electronic features required for biological activity.

-

Molecular Docking: Instead of docking a single, arbitrary conformation, using a set of low-energy conformers in docking simulations provides a more realistic assessment of how the ligand might bind to its receptor. This can lead to the identification of more potent and selective lead compounds.

-

Structure-Activity Relationship (SAR) Analysis: Understanding the preferred conformation helps explain why certain substitutions on the indazole ring enhance or diminish activity, guiding the synthesis of next-generation analogs.

Conclusion

The is a foundational exercise for any research program involving this important scaffold. By employing a systematic and multi-tiered computational approach—from rapid molecular mechanics scans to high-level DFT calculations with solvation models—researchers can develop a detailed and accurate picture of the molecule's conformational landscape. This knowledge is not merely academic; it provides actionable intelligence that directly enhances the efficiency and success rate of drug design and development efforts, ultimately accelerating the journey from a promising molecule to a therapeutic agent.

References

- Gopi, B., & Vijayakumar, V. (2024).

- Gopi, B., & Vijayakumar, V. (2024).

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.

- Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies.

-

Wang, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Methoxy-1H-indole. PubChem. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2023). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. International Journal of Undergraduate Research and Creative Activities. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Eliel, E. L. (2010). Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. [Link]

-

Bezoari, M. D., & Bourgeois, C. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. [Link]

-

American Chemical Society. (n.d.). Conformational analysis of pentamethylene heterocycles. Chemical Reviews. [Link]

-

Imperial College London. (n.d.). Computational Heterocyclic Chemistry. Imperial College London. [Link]

-

Alchem Pharmtech. (n.d.). This compound. Alchem Pharmtech. [Link]

-

Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online. [Link]

-

Claramunt, R. M., et al. (2006). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Krishnan, A. R., et al. (2018). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology. [Link]

-

Asian Research Association. (2024). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. Asian Journal of Nanoscience and Materials. [Link]

-

Michalska, D., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules. [Link]

-

Krishnan, A. R., et al. (2018). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology. [Link]

-

de Oliveira, D. N., et al. (2017). Spectroscopy with computational analysis in virological studies: A decade (2006-2016). Trends in Analytical Chemistry. [Link]

-

Emiliano, H. V., et al. (2022). Theoretical Study on the Conformational Equilibrium of 1', 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers. ResearchGate. [Link]

-

Mary, Y. S., et al. (2019). Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane. Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Emiliano, H. V., et al. (2022). Theoretical Study on the Conformational Equilibrium of 1', 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers. Orbital: The Electronic Journal of Chemistry. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. CID 139058706 | C72H72N18O9 | CID 139058706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.cwu.edu [digitalcommons.cwu.edu]

- 6. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 7. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02151G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Study on the Conformational Equilibrium of 1’, 2' and 3'-Nitro-4-hydroxy-3-methoxy Chalcone Isomers | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 10. ijert.org [ijert.org]

- 11. Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]

- 12. ijert.org [ijert.org]

- 13. Spectroscopy with computational analysis in virological studies: A decade (2006-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

biological activity screening of novel 7-methoxy-1H-indazole derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Novel 7-Methoxy-1H-Indazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic biological evaluation of novel this compound derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several FDA-approved kinase inhibitors like Pazopanib and Axitinib.[1][2] Indazole-containing molecules are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

While the broader indazole family is well-studied, the specific this compound scaffold represents a comparatively underexplored chemical space.[4] This presents a unique opportunity for identifying novel therapeutic leads. This document outlines a robust, multi-tiered screening cascade designed to thoroughly characterize the biological potential of these novel derivatives, from initial broad-based cytotoxicity assessments to detailed mechanistic and target-based assays.

The strategic approach detailed herein is designed to be a self-validating system, ensuring that each stage of the investigation logically informs the next, maximizing the efficiency of the discovery process and the integrity of the resulting data.

Part 1: A Hierarchical Screening Strategy

A successful screening campaign requires a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and mechanistic studies. This cascade allows for the early deselection of inactive or nonspecifically toxic compounds, focusing resources on the most promising candidates.

Caption: A generalized workflow for bioactive compound discovery.

Part 2: Primary Screening - Antiproliferative and Cytotoxic Activity

The initial and most critical step is to assess the general cytotoxic and antiproliferative effects of the synthesized compounds against a panel of relevant human cancer cell lines. This provides the first indication of potential anticancer activity.[5]

Rationale for Assay Selection

Tetrazolium reduction assays, such as the MTT and XTT assays, are robust, colorimetric methods ideal for primary screening. They measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the tetrazolium dye to a colored formazan product.[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan product that must be dissolved with a solubilizing agent (e.g., DMSO) prior to measurement.[7]

-